molecular formula C15H14N2O3S B2689856 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1795420-46-0

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2689856
CAS RN: 1795420-46-0
M. Wt: 302.35
InChI Key: XBDHLBNNYVFMKI-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It is derived from benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to form a corresponding thioamide . The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiazole ring fused with a furan ring . The 1H NMR spectrum of the compound shows signals for protons of the furan ring and protons of the pyridine ring .


Chemical Reactions Analysis

The compound undergoes various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . For instance, some benzothiazole derivatives have shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDHLBNNYVFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

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